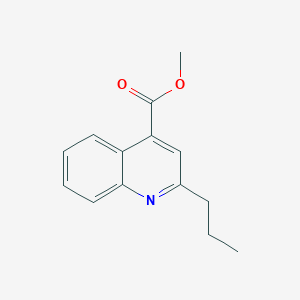
methyl 2-propyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-propyl-4-quinolinecarboxylate (MPQC) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. MPQC belongs to the class of quinolinecarboxylate compounds, which are known for their diverse biological activities and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of methyl 2-propyl-4-quinolinecarboxylate is not fully understood, but it is believed to involve multiple targets and pathways. methyl 2-propyl-4-quinolinecarboxylate has been shown to interact with various cellular components, including DNA, proteins, and membranes. methyl 2-propyl-4-quinolinecarboxylate may induce apoptosis by activating the intrinsic or extrinsic pathways, or both. methyl 2-propyl-4-quinolinecarboxylate may also inhibit cell proliferation by interfering with the cell cycle progression or DNA replication. The anti-inflammatory activity of methyl 2-propyl-4-quinolinecarboxylate may be mediated by the suppression of NF-kB signaling and the inhibition of COX-2 expression.
Biochemical and Physiological Effects:
methyl 2-propyl-4-quinolinecarboxylate has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. methyl 2-propyl-4-quinolinecarboxylate has been shown to induce the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential, which are indicative of apoptosis. methyl 2-propyl-4-quinolinecarboxylate has also been reported to modulate the expression of various genes and proteins involved in cell survival, proliferation, and differentiation. In addition, methyl 2-propyl-4-quinolinecarboxylate may affect the levels of neurotransmitters and hormones, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-propyl-4-quinolinecarboxylate has several advantages for lab experiments, including its high potency and selectivity, its well-defined chemical structure, and its availability in large quantities. methyl 2-propyl-4-quinolinecarboxylate can be easily synthesized and purified using standard methods, and its purity and identity can be confirmed by various analytical techniques. However, methyl 2-propyl-4-quinolinecarboxylate also has some limitations for lab experiments, including its potential toxicity and side effects, its limited solubility and stability, and its potential interactions with other compounds or proteins.
Direcciones Futuras
There are several future directions for the research of methyl 2-propyl-4-quinolinecarboxylate, including the identification of its molecular targets and pathways, the optimization of its chemical structure and pharmacokinetic properties, and the evaluation of its therapeutic efficacy and safety in preclinical and clinical studies. methyl 2-propyl-4-quinolinecarboxylate may also be used as a lead compound for the development of novel drugs or probes for various diseases. Furthermore, methyl 2-propyl-4-quinolinecarboxylate may be explored for its potential applications in other fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of methyl 2-propyl-4-quinolinecarboxylate involves the reaction of 2-propyl-4-hydroxyquinoline with methyl chloroformate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to methyl 2-propyl-4-quinolinecarboxylate by acidification and purification steps. The purity and yield of methyl 2-propyl-4-quinolinecarboxylate can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
Methyl 2-propyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. methyl 2-propyl-4-quinolinecarboxylate has been shown to exhibit potent cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 2-propyl-4-quinolinecarboxylate has also been reported to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. In addition, methyl 2-propyl-4-quinolinecarboxylate has been demonstrated to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
methyl 2-propylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-6-10-9-12(14(16)17-2)11-7-4-5-8-13(11)15-10/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZCZNQLWTWUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-propylquinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)
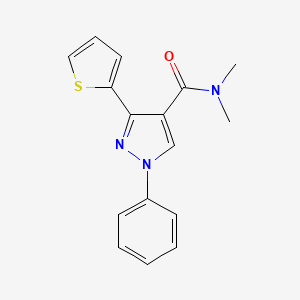
![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)
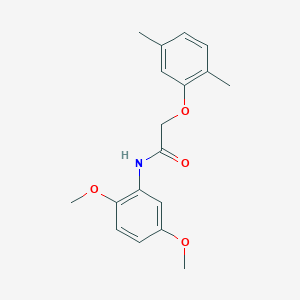
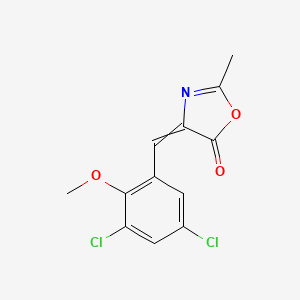
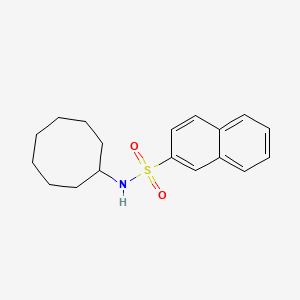
![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)
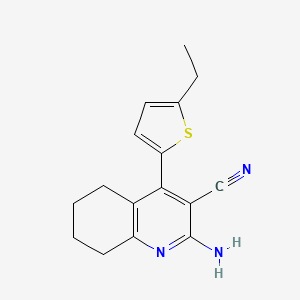
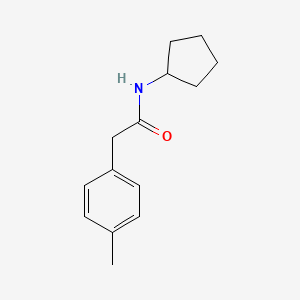
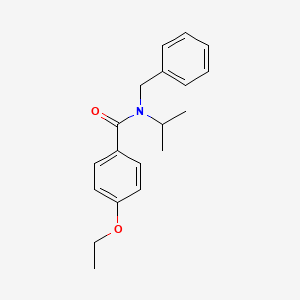
![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)